molecular formula C7H13NO2 B11754948 (R)-1-(Oxetan-3-YL)pyrrolidin-3-OL

(R)-1-(Oxetan-3-YL)pyrrolidin-3-OL

Cat. No.: B11754948
M. Wt: 143.18 g/mol
InChI Key: ORVAJNOIYUPTSI-SSDOTTSWSA-N
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Description

®-1-(Oxetan-3-YL)pyrrolidin-3-OL is a chiral compound that features an oxetane ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Oxetan-3-YL)pyrrolidin-3-OL typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an epoxide and a suitable nucleophile.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed via a cyclization reaction involving a suitable amine and an aldehyde or ketone.

    Coupling of the Oxetane and Pyrrolidine Rings: The final step involves coupling the oxetane and pyrrolidine rings through a suitable linker, often using a reductive amination reaction.

Industrial Production Methods

Industrial production of ®-1-(Oxetan-3-YL)pyrrolidin-3-OL may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and green chemistry principles are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-1-(Oxetan-3-YL)pyrrolidin-3-OL can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane and pyrrolidine derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane and pyrrolidine ketones, while reduction may yield alcohols and amines.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(Oxetan-3-YL)pyrrolidin-3-OL is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a probe for studying biological processes.

Medicine

In medicine, ®-1-(Oxetan-3-YL)pyrrolidin-3-OL is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound is used in the production of various materials and chemicals. Its unique properties make it suitable for use in specialized applications, such as in the manufacture of polymers or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ®-1-(Oxetan-3-YL)pyrrolidin-3-OL involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(Oxetan-3-YL)pyrrolidin-3-OL: The enantiomer of ®-1-(Oxetan-3-YL)pyrrolidin-3-OL, with similar but distinct properties.

    1-(Oxetan-3-YL)pyrrolidin-3-OL: The racemic mixture of the compound, containing both ® and (S) enantiomers.

    1-(Oxetan-3-YL)pyrrolidine: A related compound lacking the hydroxyl group.

Uniqueness

®-1-(Oxetan-3-YL)pyrrolidin-3-OL is unique due to its specific chiral configuration and the presence of both an oxetane and a pyrrolidine ring. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(3R)-1-(oxetan-3-yl)pyrrolidin-3-ol

InChI

InChI=1S/C7H13NO2/c9-7-1-2-8(3-7)6-4-10-5-6/h6-7,9H,1-5H2/t7-/m1/s1

InChI Key

ORVAJNOIYUPTSI-SSDOTTSWSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)C2COC2

Canonical SMILES

C1CN(CC1O)C2COC2

Origin of Product

United States

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